5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide
Description
Significance of Furan (B31954) Scaffolds in Contemporary Medicinal Chemistry Research
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence is noted in a wide array of pharmacologically active compounds, where it contributes to diverse therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The furan nucleus can act as a bioisostere for other aromatic rings, such as benzene (B151609), offering unique electronic and steric properties that can modulate a molecule's interaction with biological targets. Furthermore, the furan ring is susceptible to various chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Role of the Carbohydrazide (B1668358) Moiety in Chemical Biology Investigations
The carbohydrazide moiety (-CONHNH2) is a versatile functional group that has been extensively utilized in the development of bioactive compounds. It is known to be a key pharmacophore in a multitude of molecules exhibiting a wide range of biological effects, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The hydrogen bonding capabilities of the carbohydrazide group, along with its ability to chelate metal ions, are often crucial for its biological activity. In chemical biology, carbohydrazides serve as important building blocks for the synthesis of more complex structures, such as hydrazones and various heterocyclic systems, further expanding their utility in drug discovery.
Contextualization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide within Advanced Chemical Research
The specific compound, this compound, integrates the key features of the furan scaffold and the carbohydrazide moiety with the strategic inclusion of a fluorinated phenoxy group. The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 4-fluorophenoxy group, in particular, has been explored in various drug candidates for its ability to improve biological activity.
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds of high interest to medicinal chemists. Research on analogous structures, such as 5-((2,4-Difluorophenoxy)methyl)furan-2-carbohydrazide, highlights the ongoing exploration of fluoro-substituted furan derivatives.
Overview of Key Research Paradigms Applied to Furan-2-Carbohydrazide (B108491) Chemistry
The investigation of furan-2-carbohydrazide derivatives typically follows established research paradigms in medicinal chemistry. These include:
Synthesis and Characterization: The development of efficient synthetic routes to produce the target compound and its analogs is the initial step. This is followed by thorough characterization using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity.
Biological Screening: Synthesized compounds are subjected to a battery of in vitro and in vivo biological assays to evaluate their therapeutic potential. This can include screening for antimicrobial activity against various bacterial and fungal strains, cytotoxicity assays against cancer cell lines, and enzyme inhibition studies. For instance, a study on new carbohydrazide derivatives bearing a furan moiety demonstrated cytotoxic activity against A549 human lung cancer cells. researchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and observing the effect on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. For example, studies on furan-2-carboxamides have shown that substitutions on the phenyl ring are a crucial feature for inhibiting biofilm formation in Pseudomonas aeruginosa. nih.gov
Computational Modeling: Molecular docking and other computational techniques are often employed to predict the binding mode of the compounds with their biological targets and to rationalize the observed SAR data. This aids in the design of more potent and selective analogs.
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZULSZOPXBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186662 | |
| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-91-1 | |
| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4 Fluorophenoxy Methyl Furan 2 Carbohydrazide and Analogous Structures
Retrosynthetic Analysis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide
A retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials. The most common and strategically sound approach involves the disconnection of the acyl-nitrogen bond of the hydrazide moiety. This leads to a more stable and accessible precursor, an ester derivative such as methyl or ethyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate, and hydrazine (B178648) hydrate (B1144303) as the nitrogen source. This is a standard and highly efficient transformation in organic synthesis.
Further disconnection of the precursor ester at the ether linkage (Ar-O-CH₂) points to two key building blocks: a furan (B31954) derivative bearing a reactive group at the 5-position, such as 5-(chloromethyl)furan-2-carboxylate or 5-(hydroxymethyl)furan-2-carboxylate, and 4-fluorophenol (B42351). The synthesis of these furan precursors often originates from biomass-derived platform chemicals like 5-(hydroxymethyl)furfural (HMF), highlighting a connection to renewable feedstocks.
Figure 1: Retrosynthetic Pathway
Precursor Synthesis Strategies for 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylate and Related Intermediates
The synthesis of the key intermediate, alkyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate, is pivotal. A common strategy begins with 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates like fructose (B13574) and glucose. researchgate.net
One efficient pathway involves the following steps:
Conversion of HMF to a Halomethyl Derivative : HMF can be converted to 5-(chloromethyl)furfural (CMF). rsc.org
Oxidation and Esterification : The aldehyde group of CMF is then oxidized to a carboxylic acid and subsequently esterified to yield methyl 5-(chloromethyl)furan-2-carboxylate. Alternatively, acid chloride derivatives like 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be produced directly from CMF. rsc.org
Ether Formation : The crucial ether linkage is formed via a Williamson ether synthesis. The sodium salt of 4-fluorophenol (generated by reacting 4-fluorophenol with a base like sodium hydroxide (B78521) or potassium carbonate) is reacted with methyl 5-(chloromethyl)furan-2-carboxylate. The nucleophilic phenoxide displaces the chloride to form methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate.
An alternative approach involves first forming the ether with HMF and then modifying the formyl group.
Ether formation with HMF : 5-(Hydroxymethyl)furfural is reacted with 4-fluorophenol under acidic conditions or via Mitsunobu reaction conditions to form 5-[(4-fluorophenoxy)methyl]furan-2-carbaldehyde.
Oxidation and Esterification : The resulting aldehyde is oxidized to the corresponding carboxylic acid, which is then esterified (e.g., using methanol (B129727) and a catalytic amount of sulfuric acid) to afford the target ester precursor.
These multi-step syntheses provide access to the necessary furan-2-carboxylate (B1237412) intermediate, which is the immediate precursor for the final hydrazinolysis step.
Direct Synthesis Routes to this compound
The final and most direct step in the synthesis of the title compound is the conversion of the corresponding ester, methyl or ethyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate, into the carbohydrazide (B1668358). This transformation is typically achieved through hydrazinolysis.
The reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent such as ethanol (B145695) or methanol. The mixture is heated under reflux for several hours. nih.govwho.int The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the stable carbohydrazide.
General Reaction Scheme:
R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O (where R = 5-[(4-Fluorophenoxy)methyl]furan-2-yl and R' = Methyl or Ethyl)
This method is widely applicable for the synthesis of various carbohydrazide derivatives from their corresponding esters. For instance, naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is prepared by refluxing the ethyl ester with hydrazine hydrate in absolute ethanol. nih.gov Similarly, 5-methylpyrazine-2-carbohydrazide (B1341549) is synthesized by reacting the methyl ester with hydrazine hydrate under reflux conditions. who.int Upon cooling the reaction mixture, the product, being a solid, often precipitates out and can be isolated through simple filtration, followed by recrystallization to achieve high purity.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Furan-Carbohydrazide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For Precursor Synthesis: In palladium-catalyzed syntheses of functionalized furans, the choice of catalyst and ligands is critical. For instance, studies have shown that PdCl₂(CH₃CN)₂ can be more efficient than other palladium sources like Pd(OAc)₂. mdpi.com The optimization of base and solvent is also important; for example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a "greener" and effective solvent, providing a good balance between substrate conversion and selectivity. scielo.br
For the Hydrazinolysis Step: The conversion of the furan-2-carboxylate ester to the furan-2-carbohydrazide (B108491) is generally a high-yielding reaction, but its efficiency can be fine-tuned.
| Parameter | Condition | Rationale/Outcome |
| Solvent | Ethanol, Methanol | Excellent solvents for both the ester and hydrazine hydrate, facilitating a homogeneous reaction. The product often has lower solubility upon cooling, aiding isolation. |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic acyl substitution. Reaction times are typically reduced at higher temperatures. |
| Reaction Time | 2 - 8 hours | Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting ester, preventing potential side reactions from prolonged heating. nih.gov |
| Reagent Stoichiometry | Excess Hydrazine Hydrate | Using a molar excess of hydrazine hydrate (typically 2-4 equivalents) ensures the reaction goes to completion by shifting the equilibrium towards the product side. who.int |
By carefully controlling these parameters, the synthesis can be made more efficient, leading to higher yields and purity of the final carbohydrazide product, minimizing the need for extensive purification.
Green Chemistry Principles in the Synthesis of Furan-2-Carbohydrazide Derivatives
The application of green chemistry principles to the synthesis of furan-2-carbohydrazide derivatives is increasingly important for sustainable chemical manufacturing. A major advantage in the synthesis of this compound is the potential to use starting materials derived from renewable biomass.
Use of Renewable Feedstocks : The furan ring, a core component of the target molecule, can be sourced from 5-(hydroxymethyl)furfural (HMF). HMF is a key platform chemical produced from the acid-catalyzed dehydration of C6 sugars (hexoses) such as fructose and glucose, which are abundant in biomass. researchgate.netrsc.org This bio-based route offers a sustainable alternative to traditional petroleum-based syntheses of heterocyclic compounds.
Atom Economy : Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. While the Williamson ether synthesis and hydrazinolysis steps are generally efficient, optimizing catalyst turnover and minimizing the use of protecting groups can further improve atom economy.
Safer Solvents and Reagents : Research into greener reaction conditions includes replacing hazardous solvents. For example, in related syntheses, acetonitrile has been used as a greener alternative to chlorinated solvents or benzene (B151609). scielo.br The use of tert-butyl hypochlorite, prepared from commercial bleach, for the synthesis of furan acid chlorides presents a less hazardous alternative to other chlorinating agents. rsc.org
Catalysis : Employing catalytic methods instead of stoichiometric reagents reduces waste. Palladium-catalyzed reactions for furan synthesis are an example of this principle, where small amounts of catalyst can facilitate the transformation of large quantities of substrate. mdpi.com
By integrating these principles, the synthesis of this compound and its analogs can be performed in a more environmentally benign and economically viable manner. rsc.org
Computational and Theoretical Investigations of 5 4 Fluorophenoxy Methyl Furan 2 Carbohydrazide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in elucidating the electronic structure and optimizing the molecular geometry of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, as well as to describe the distribution and energies of its electrons.
These calculations are typically performed using specific basis sets, such as 6-31G(d), which provide a mathematical description of the atomic orbitals. The optimization process seeks to find the geometry with the lowest possible energy, which corresponds to the most stable conformation of the molecule. For furan-based carbohydrazide (B1668358) derivatives, DFT has been successfully used to compute various molecular properties and reactivity descriptors.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. For a series of furan-based carbohydrazide derivatives, DFT calculations have been used to determine these energies. The HOMO is often localized on the more electron-rich parts of the molecule, such as the furan (B31954) and phenoxy rings, while the LUMO is typically distributed over the electron-accepting regions. The energy gap provides insights into the charge transfer interactions that can occur within the molecule.
Table 1: Frontier Molecular Orbital Energies for a Representative Furan-Based Carbohydrazide Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.23 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 4.45 |
Note: Data is based on a closely related furan-based carbohydrazide derivative and serves as an illustrative example.
Assessment of Molecular Conformations and Isomers within the Furan-Carbohydrazide Framework
The furan-carbohydrazide framework allows for various conformational possibilities due to the presence of several rotatable single bonds. Computational methods are employed to explore the potential energy surface of the molecule and identify the most stable conformers and any potential isomers. This analysis is crucial as the biological activity and physical properties of a compound can be highly dependent on its three-dimensional structure.
Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack.
For furan-based carbohydrazide derivatives, the MEP surface typically shows negative potential around the oxygen and nitrogen atoms of the carbohydrazide group and the oxygen of the ether linkage, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine group and the aromatic rings generally exhibit a positive potential. This analysis provides a visual representation of the molecule's reactivity landscape.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment
In furan-2-carbohydrazide (B108491) derivatives, NBO analysis can reveal significant delocalization interactions, such as those between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent pi-systems. These interactions contribute to the stabilization of the molecular structure. For instance, in a related N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide, NBO analysis has been used to understand the intramolecular bonding and charge transfer, which are crucial for its stability.
Fukui Function and Reactivity Descriptors for Predicting Electrophilic and Nucleophilic Sites
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. These functions are based on the change in electron density at a particular atomic site upon the addition or removal of an electron.
The Fukui function, ƒ(r), can be condensed to atomic sites to predict local reactivity. A higher value of the Fukui function for nucleophilic attack (ƒ+) indicates a more favorable site for accepting an electron, while a higher value for electrophilic attack (ƒ-) suggests a site that is more likely to donate an electron. For furan-based carbohydrazide derivatives, these calculations can pinpoint specific atoms within the furan ring, the phenoxy group, and the carbohydrazide moiety that are most susceptible to chemical reactions.
Table 2: Selected Fukui Indices for a Representative Furan-Based Carbohydrazide Derivative
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |
| O(furan) | 0.032 | 0.045 |
| N(hydrazide) | 0.058 | 0.021 |
| C(carbonyl) | 0.089 | 0.015 |
Note: The values are illustrative and based on a closely related furan-based carbohydrazide derivative.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide valuable information about the conformational flexibility of this compound and its interactions with solvent molecules.
By simulating the motion of the molecule in a solvent environment, typically water, MD can reveal how the molecule changes its shape and how it interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly important for understanding how the compound might behave in a biological system. For furan-containing compounds, MD simulations can help to elucidate the preferred conformations in solution and the role of the solvent in stabilizing different molecular arrangements. This information is crucial for predicting the compound's solubility, transport properties, and potential interactions with biological targets.
In Silico Prediction of Potential Binding Interactions with Macromolecular Targets
While direct computational studies on this compound are not extensively available in the reviewed literature, in silico analyses of structurally analogous compounds provide significant insights into its potential binding interactions with various macromolecular targets. The furan-2-carbohydrazide scaffold, along with the phenoxy moiety, is a recurring motif in compounds designed to interact with a range of biological macromolecules. Molecular docking and virtual screening studies of these related compounds help to construct a predictive framework for the potential biological activity of this compound.
Potential Enzyme Inhibition
Computational studies on similar furan derivatives and carbohydrazides have identified several enzymes as potential targets. These studies often highlight the importance of specific structural features in forming stable interactions within the enzyme's active site.
Dipeptidyl Peptidase-IV (DPP-IV): Carbohydrazide derivatives have been investigated as potential inhibitors of DPP-IV, a key enzyme in glucose metabolism. Molecular docking studies of carbohydrazide compounds, particularly those with chloro- or fluoro-substitutions on an aromatic ring, have shown potent interactions with the DPP-IV active site. mdpi.comnih.gov These interactions are often characterized by hydrogen bonding, which is a critical factor for the inhibitory activity of these compounds. mdpi.comnih.gov The carbohydrazide moiety of this compound could potentially form similar hydrogen bonds within the DPP-IV active site.
Carbonic Anhydrase: Substituted furan sulfonamides have been identified as inhibitors of carbonic anhydrase I and II. researchgate.net In silico studies suggest that these furan-based derivatives can bind to the zinc ion within the active site of these isoenzymes. researchgate.net While this compound is not a sulfonamide, the furan ring is a common structural element, indicating a potential for this class of compounds to interact with metalloenzymes.
Aldose Reductase: In silico studies on furan derivatives have predicted their potential as antidiabetic agents through the inhibition of aldose reductase. doaj.org Molecular dynamics simulations have shown that certain furan compounds can selectively bind to aldose reductase, suggesting that the furan core can serve as a scaffold for designing inhibitors of this enzyme. doaj.org
α-Amylase: Novel phenylhydrazono phenoxyquinoline derivatives, which share the phenoxy structural feature, have been screened for their efficacy against the α-amylase enzyme through in silico studies. nih.gov Molecular docking analyses of these compounds have helped to investigate their binding interactions with α-amylase, a target for controlling postprandial hyperglycemia. nih.gov
The following table summarizes the potential enzyme targets for compounds structurally related to this compound, as suggested by computational studies.
| Enzyme Target | Interacting Compound Class | Key Predicted Interactions | Reference(s) |
| Dipeptidyl Peptidase-IV (DPP-IV) | Carbohydrazide derivatives | Hydrogen bonding | mdpi.comnih.gov |
| Carbonic Anhydrase I & II | Furan sulfonamides | Interaction with active site Zn2+ ion | researchgate.net |
| Aldose Reductase | Furan derivatives | Selective binding to the enzyme | doaj.org |
| α-Amylase | Phenylhydrazono phenoxyquinolines | Binding interactions within the active site | nih.gov |
Potential Receptor Antagonism
In addition to enzyme inhibition, the furan-2-carbohydrazide scaffold has been implicated in the antagonism of cell surface receptors.
Glucagon (B607659) Receptor: Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. nih.gov Structure-activity relationship studies of these derivatives indicate that modifications to the molecule can significantly impact their inhibitory activity. nih.gov This suggests that the furan-2-carbohydrazide core of this compound could serve as a foundation for interaction with the glucagon receptor.
Interactions with Other Key Proteins
The versatility of the furan and carbohydrazide moieties allows for predicted interactions with other important proteins involved in various cellular processes.
SARS-CoV-2 Main Protease (Mpro): Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, which are structurally related to furan-2-carbohydrazides, have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Both enzymatic assays and surface plasmon resonance have confirmed the binding of these furan-based compounds to Mpro. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): Furan-based derivatives have been designed and evaluated as anti-inflammatory agents through the inhibition of TNF-α. researchgate.net Molecular docking studies have shown that these compounds can fit into the hydrophobic pocket of TNF-α, forming π-π stacking interactions with key amino acid residues. researchgate.net
The table below outlines other potential macromolecular targets for compounds with similar structural features to this compound, based on computational predictions.
| Macromolecular Target | Interacting Compound Class | Key Predicted Interactions | Reference(s) |
| Glucagon Receptor | Furan-2-carbohydrazides | Receptor antagonism | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | Covalent and non-covalent binding | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Furan-based derivatives | π-π stacking, hydrophobic interactions | researchgate.net |
Structure Activity Relationship Sar Studies on 5 4 Fluorophenoxy Methyl Furan 2 Carbohydrazide and Its Analogs
Design Principles for Modulating the Fluoro-Substituted Phenoxy Moiety
The 4-fluorophenoxy group is a critical component of the lead structure, and its modulation is governed by several key design principles. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size allow it to serve as a bioisostere of a hydrogen atom, yet it can significantly alter the electronic properties of the aromatic ring. tandfonline.comnih.gov
Key design principles for modulating this moiety include:
Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at the para-position of the phenoxy ring, as in the parent compound, is a common tactic to block potential sites of aromatic hydroxylation, thereby increasing the compound's metabolic stability and half-life. youtube.com
Modulating Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule compared to its hydrogen counterpart, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets in a target protein. tandfonline.comresearchgate.net
Hydrogen Bond Acceptance: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming favorable interactions with hydrogen bond donors in a receptor's active site. tandfonline.com
Systematic variations often involve altering the position of the fluorine (ortho, meta, para) or introducing multiple fluorine atoms to fine-tune these properties. Structure-activity relationship studies on related 4-phenoxyquinoline derivatives have shown that electron-withdrawing groups on the terminal phenyl ring are often beneficial for improving activity. nih.gov
| Design Principle | Effect of 4-Fluoro Substitution | Rationale / Impact on Molecular Properties |
| Metabolic Stability | Increased | Blocks para-hydroxylation, a common metabolic pathway for phenyl rings. The high C-F bond energy resists enzymatic cleavage. |
| Electronic Modulation | Strong electron-withdrawal | Alters the charge distribution of the phenoxy ring, potentially enhancing binding affinity through modified electrostatic interactions. |
| Lipophilicity | Increased | Enhances membrane permeability and can improve binding to hydrophobic pockets within a biological target. |
| Target Interactions | Weak H-bond acceptor | Can form specific, albeit weak, hydrogen bonds with amino acid residues in a protein's active site. |
Strategies for Substituent Variation on the Furan (B31954) Ring and Carbohydrazide (B1668358) Functional Group
The furan ring and the carbohydrazide moiety are central to the scaffold and offer multiple vectors for chemical modification to probe their roles in biological activity.
Furan Ring Modification: The furan ring acts as a rigid scaffold, positioning the phenoxymethyl and carbohydrazide groups in a specific spatial orientation. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. Variations on the furan ring itself are less common but can be explored by introducing small alkyl or halogen substituents at the 3- or 4-positions. However, such modifications can be synthetically challenging. A more common strategy is to explore the impact of the linker between the furan and phenoxy rings. Research on furan derivatives has shown that even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net
Carbohydrazide Functional Group Modification: The carbohydrazide group (-CONHNH₂) is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target. It possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. ajgreenchem.com Strategies for its modification include:
Acylation/Alkylation: The terminal -NH₂ group can be acylated or reacted with various aldehydes and ketones to form acylhydrazones or Schiff bases. This strategy explores the available space in the binding pocket and can introduce new interactions. Studies on N′-(salicylidene)heteroarenecarbohydrazides have demonstrated that the nature of the substituent on the terminal nitrogen significantly impacts antifungal activity. nih.gov
Cyclization: The carbohydrazide moiety can be used as a synthon to construct various five-membered heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. nih.gov This converts the flexible hydrazide linker into a more rigid, planar heterocyclic system, which can alter the compound's binding mode and physicochemical properties.
Lipophilicity Modulation: Incorporating lipophilic chains or functionalities onto the carbohydrazide moiety can enhance cell penetration and modify the pharmacokinetic profile of the compound. nih.gov
In a study of furan-2-carbohydrazides as glucagon (B607659) receptor antagonists, modifications focused on the phenoxy ring, but the integrity of the furan-2-carbohydrazide (B108491) core was maintained, suggesting its importance for activity. nih.gov The table below shows representative data from this study, illustrating how electronic changes on the associated phenol ring impact inhibitory activity.
| Compound | Substituent on Phenol Ring | hGCGR IC₅₀ (nM) |
| Analog 1 | 2-OH | 1100 |
| Analog 2 | 2-OH, 5-NO₂ | 180 |
| Analog 3 | 2-OH, 3-NO₂ | 24 |
| Analog 4 | 2-OH, 3-Cl | 120 |
| Analog 5 | 2-OH, 3,5-di-Cl | 39 |
| Data derived from a study on glucagon receptor antagonists to illustrate SAR principles. nih.gov |
Impact of Isosteric Replacements on Molecular Properties and Research-Relevant Interactions
Isosteric and bioisosteric replacements are fundamental strategies in lead optimization to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties without drastically altering the core binding mode. scispace.comnih.gov A bioisostere is a functional group or molecule that has similar physicochemical properties and produces broadly similar biological effects to another compound. researchgate.net
For the 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide scaffold, several isosteric replacements can be envisioned:
Furan Ring Replacement: The furan ring can be replaced by other five- or six-membered aromatic rings. researchgate.net Common bioisosteres for furan include thiophene, pyridine (B92270), and even a simple phenyl ring. researchgate.netcambridgemedchemconsulting.com Such a change would alter the ring's geometry, electronics, and hydrogen bonding capacity. For example, replacing the furan oxygen with a sulfur atom (thiophene) would increase lipophilicity and modify the ring's electronic character, while replacement with a pyridine ring would introduce a hydrogen bond acceptor (the nitrogen atom) and significantly increase polarity. cambridgemedchemconsulting.com
Phenoxy Moiety Replacement: The phenoxy group itself can be considered a bioisostere for other functionalities. researchgate.net More commonly, the phenyl ring within this group can be replaced. A pyridine ring, for instance, could be introduced to reduce CYP-mediated metabolism and improve solubility. cambridgemedchemconsulting.com
Ether Linkage (-O-) Replacement: The ether oxygen linking the phenoxy group to the methylene bridge could be replaced with other groups like sulfur (-S-), an amino group (-NH-), or a methylene group (-CH₂-). These changes would primarily affect the bond angle, flexibility, and polarity of the linker region.
Carbohydrazide Group Replacement: The entire carbohydrazide moiety can be replaced with other groups that can mimic its hydrogen bonding pattern. For example, in a study on furan-2-carboxamides, the design involved the bioisosteric replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety to explore its influence on biological activity. nih.gov
The primary goal of these replacements is to enhance desirable properties. For instance, replacing an electron-rich phenyl ring with an electron-deficient pyridine ring can reduce metabolic susceptibility. cambridgemedchemconsulting.com Similarly, replacing a flexible linker with a more rigid one can improve binding affinity by reducing the entropic penalty upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Furan-Carbohydrazide Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For furan-carbohydrazide systems, a QSAR model could predict the activity of novel analogs and help prioritize synthetic efforts.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A dataset of furan-carbohydrazide analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set (for model building) and a test set (for model validation).
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). digitaloceanspaces.com
Model Validation: The model's predictive power is rigorously assessed using the test set and other statistical metrics (e.g., cross-validated R², q²). researchgate.net
For furan-carbohydrazide systems, relevant descriptors would likely fall into the following categories:
| Descriptor Class | Specific Examples | Potential Significance for Furan-Carbohydrazide Systems |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the molecule's ability to engage in electrostatic interactions, hydrogen bonding, and charge-transfer events. |
| Steric / Size | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule and how well it fits into the target's binding site. |
| Topological | Connectivity indices, Kappa shape indices | Quantify molecular branching, shape, and overall topology. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is crucial for membrane permeation and hydrophobic interactions. |
| Quantum Chemical | Electronegativity, Hardness, Electrophilicity index | Provide detailed information on the electronic structure and reactivity of the molecule. digitaloceanspaces.com |
A successful QSAR model for this system could reveal, for example, that high activity is positively correlated with a high dipole moment and a specific range of LogP values, while being negatively correlated with the volume of substituents at a particular position. Such insights are invaluable for the rational design of more potent analogs.
Pharmacophore Modeling for Identifying Essential Structural Features for Molecular Interactions
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model serves as a 3D template for designing or identifying new active compounds. mdpi.com
Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Acceptors (HBA): The model would feature HBAs corresponding to the carbonyl oxygen of the hydrazide, the furan ring oxygen, the ether linkage oxygen, and the fluorine atom on the phenoxy ring.
Hydrogen Bond Donors (HBD): The two N-H groups of the carbohydrazide moiety are crucial HBD features.
Aromatic Rings (AR) / Hydrophobic (HY) Features: Two distinct aromatic/hydrophobic features would be defined, one for the furan ring and one for the 4-fluorophenyl ring. These features are critical for potential π-π stacking or hydrophobic interactions within the binding pocket.
The spatial relationship between these features—the distances and angles between them—is critical. For example, a 3D-QSAR pharmacophore model for α-glucosidase inhibitors based on flavonoids identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as the key features for activity. researchgate.net Similarly, a pharmacophore model for FAAH inhibitors identified H-bond acceptors, a hydrophobic part, and an aromatic ring as essential. nih.gov
Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel scaffolds that possess the required structural features for biological activity but may have a completely different underlying chemical structure.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |
| Hydrogen Bond Donor (HBD) | -NH-NH₂ of carbohydrazide | Donating hydrogen bonds to acceptor groups (e.g., carboxylate or carbonyl) on amino acid residues. |
| Hydrogen Bond Acceptor (HBA) | C=O of carbohydrazide | Accepting hydrogen bonds from donor groups (e.g., -NH or -OH) on amino acid residues. |
| Hydrogen Bond Acceptor (HBA) | Furan ring oxygen, Ether oxygen | Accepting hydrogen bonds from donor groups. |
| Hydrogen Bond Acceptor (HBA) | Fluorine atom | Weakly accepting hydrogen bonds. |
| Aromatic/Hydrophobic (AR/HY) | Furan ring | Participating in π-π stacking or hydrophobic interactions. |
| Aromatic/Hydrophobic (AR/HY) | 4-Fluorophenyl ring | Participating in π-π stacking or hydrophobic interactions in a distinct region of the binding pocket. |
Investigation of Molecular Interactions and Potential Biological Modulatory Effects of 5 4 Fluorophenoxy Methyl Furan 2 Carbohydrazide in Research Contexts
In Vitro Methodologies for Identifying Molecular Targets and Biological Pathways
The exploration of the biological potential of furan (B31954) carbohydrazide (B1668358) derivatives relies on a variety of in vitro methodologies. These techniques are essential for identifying molecular targets, elucidating biological pathways, and quantifying the bioactivity of new compounds.
A primary method for assessing potential anticancer effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. dergipark.org.trresearchgate.net This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic effects of compounds on cancer cell lines, such as A549 human lung cancer cells, and to assess their selectivity by testing against normal cell lines like BJ fibroblasts. dergipark.org.trresearchgate.net The results are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. researchgate.net
To understand the mechanisms underlying cytotoxicity, DNA flow cytometry is employed to analyze the cell cycle. nih.gov This technique can reveal if a compound induces cell cycle arrest at specific phases, such as the G2/M phase. nih.gov Further mechanistic insights into cell death pathways are gained through Annexin (B1180172) V/PI staining, which helps to distinguish between apoptosis and necrosis. nih.gov
For investigating potential antimicrobial properties, specifically antibiofilm activity, researchers utilize assays that measure the inhibition of biofilm formation by pathogens like Pseudomonas aeruginosa. nih.govnih.gov These studies often explore the compound's effect on virulence factors, such as pyocyanin (B1662382) and proteases, to confirm anti-quorum sensing properties. nih.govnih.gov
Molecular docking simulations serve as a crucial computational tool to predict the binding interactions between a compound and a potential protein target. nih.govnih.gov For instance, docking studies have been used to propose that furan-based compounds can bind to targets like the LasR protein in P. aeruginosa, a key regulator in quorum sensing. nih.govnih.gov These in silico methods help to formulate hypotheses about the mechanism of action before they are confirmed by further biological experiments.
Exploration of Potential Antimicrobial Modulatory Effects
Research into furan-2-carbohydrazide (B108491) derivatives has revealed significant potential for antimicrobial modulatory effects, particularly in combating bacterial biofilms. nih.govnih.gov Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. nih.gov
Studies on a collection of furan-2-carboxamides, a class that includes carbohydrazide derivatives, have demonstrated notable antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov In these investigations, carbohydrazides were identified as having significant efficacy in inhibiting biofilm formation. nih.govnih.gov Treatment of P. aeruginosa with active furan-2-carboxamide compounds led to a reduction in key virulence factors, including pyocyanin and proteases. nih.govnih.gov This reduction in virulence provides strong evidence for the anti-quorum sensing properties of these derivatives. nih.govnih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.
The antimicrobial activity of furan carbohydrazide derivatives is hypothesized to stem from their interaction with specific microbial cellular components, particularly those involved in quorum sensing. nih.govnih.gov The leading hypothesis for their antibiofilm activity against P. aeruginosa centers on the LasR protein as a plausible molecular target. nih.govnih.gov
LasR is a transcriptional regulator that plays a pivotal role in the quorum-sensing circuit of P. aeruginosa. By binding to LasR, these compounds may interfere with its normal function, thereby disrupting the signaling cascade that leads to biofilm formation and the expression of virulence genes. nih.govnih.gov
This hypothesis is supported by molecular docking studies, which have proposed a binding mode for carbohydrazides within the LasR protein. nih.govnih.gov The in silico models suggest that these compounds share a similar binding mechanism to related furanones known to interact with LasR, showing excellent docking scores. nih.govnih.gov The interaction with this key regulatory protein is believed to be the primary mechanism through which these furan derivatives exert their modulatory effects on bacterial behavior. nih.govnih.gov The antimicrobial action of some natural furan derivatives has also been attributed to the selective inhibition of microbial growth and the modification of enzymes. nih.gov
Research into Potential Anticancer Modulatory Effects
Derivatives of carbohydrazide featuring a furan moiety have been a subject of research for their potential as anticancer agents. dergipark.org.trresearchgate.net Studies have investigated their cytotoxic activity against various cancer cell lines. In one study, a series of new carbohydrazide derivatives were synthesized and evaluated for their effects on A549 human lung cancer cells and normal BJ fibroblast cells. researchgate.net The results from MTT assays indicated that most of the tested compounds demonstrated cytotoxic activity against the A549 cells, with IC50 values ranging from 43.38 to 342.63 µM. researchgate.net Notably, one compound bearing both a nitro group and a fluoro substituent showed significant anticancer effects on the A549 cells (IC50 value of 43.38 µM) while not exhibiting cytotoxic effects on the normal BJ cells. researchgate.net
Another study focusing on new furan-based derivatives identified two compounds, a pyridine (B92270) carbohydrazide and an N-phenyl triazinone, that exhibited good cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov These findings highlight the potential of the furan carbohydrazide scaffold in the development of new chemotherapeutic agents. dergipark.org.tr
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Furan Carbohydrazide Derivatives | A549 (Human Lung Cancer) | 43.38 - 342.63 µM | researchgate.net |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 µM | nih.gov |
| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 µM | nih.gov |
Research into the mechanisms of action for furan-based anticancer compounds has pointed towards interference with critical cellular pathways, particularly the cell cycle. nih.gov DNA flow cytometric analysis of breast cancer MCF-7 cells treated with a furan-based pyridine carbohydrazide derivative revealed disruptions in the G2/M phase of the cell cycle. nih.gov
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common mechanism for many anticancer drugs. Arresting cancer cells in a specific phase, such as G2/M, prevents them from dividing and can ultimately trigger programmed cell death, or apoptosis. The accumulation of cells in this phase following treatment suggests that the compound interferes with the cellular machinery responsible for mitotic entry or progression. nih.gov
The primary mechanism of action proposed for the anticancer effects of certain furan-based derivatives is the induction of apoptosis. nih.gov Studies have shown that treatment with these compounds leads to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis-related DNA fragmentation. nih.gov This is further confirmed by positive annexin V/PI staining, a standard method for detecting apoptotic cells. nih.gov
The apoptotic cascade induced by these compounds appears to follow the intrinsic mitochondrial pathway. nih.gov This is supported by evidence from ELISA experiments showing that treatment of MCF-7 cells with active furan derivatives leads to a significant increase in the levels of the pro-apoptotic proteins p53 and Bax, alongside a decrease in the level of the anti-apoptotic protein Bcl-2. nih.gov The tumor suppressor protein p53 can initiate apoptosis in response to cellular stress, and the ratio of Bax to Bcl-2 is a critical determinant in the regulation of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating caspases and executing the apoptotic program.
Examination of Anti-inflammatory Research Modalities
The furan ring system is a structural component of numerous compounds that have been investigated for a range of pharmacological activities, including anti-inflammatory effects. nih.gov Research into furan-2-carbohydrazide derivatives has included the study of their potential as anti-inflammatory agents.
In one study, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized from furan-2-carbohydrazide. The resulting compounds were found to possess pronounced anti-inflammatory activity. researchgate.net This suggests that the furan-2-carbohydrazide scaffold can be a valuable starting point for the development of new molecules with anti-inflammatory properties. The general class of furan derivatives has been noted for its potential in regulating immune responses and exerting antioxidant effects, which are often linked to anti-inflammatory action. nih.gov The investigation of these compounds typically involves both in vitro and in vivo assays to evaluate their efficacy in modulating inflammatory pathways. researchgate.net
Exploration of Antitubercular Research Avenues
The global health challenge posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Hydrazide-containing compounds, most notably isoniazid, have long been a cornerstone of antitubercular therapy. This history provides a strong rationale for investigating the potential of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide in this area.
The carbohydrazide functional group is a key pharmacophore that may be recognized by mycobacterial enzymes. Research on other carbohydrazide derivatives has demonstrated their potential to inhibit the growth of M. tuberculosis. doi.org The incorporation of a furan ring and a fluorinated phenoxy group could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its uptake by mycobacteria and its interaction with intracellular targets. Furan-based scaffolds themselves have been explored for antitubercular activity, suggesting that the combination of these structural motifs in this compound warrants investigation. nih.gov
Iron is an essential nutrient for the survival and virulence of Mycobacterium tuberculosis. The bacterium has evolved sophisticated mechanisms to acquire iron from the host environment, primarily through the synthesis and secretion of siderophores. Disrupting these iron acquisition pathways is a promising strategy for developing new antitubercular drugs. nih.gov
The carbohydrazide moiety in this compound has the potential to chelate metal ions, including iron. This chelation capability could interfere with mycobacterial iron homeostasis in several ways. The compound might directly bind to and sequester extracellular iron, making it unavailable for uptake by mycobacterial siderophores. Alternatively, it could penetrate the mycobacterial cell and interfere with intracellular iron-dependent enzymes or regulatory proteins. The design of molecules that target salicylate (B1505791) synthase, an enzyme critical for siderophore biosynthesis in Mycobacterium abscessus, highlights the potential of targeting iron uptake pathways. nih.gov
Enzyme Inhibition Studies and Mechanistic Research
The chemical structure of this compound suggests its potential as an inhibitor for a variety of enzymes. The hydrazide group can act as a nucleophile or a coordinating agent, while the aromatic rings can engage in hydrophobic and π-stacking interactions within an enzyme's active site.
Potential enzyme targets for this compound could include proteases, kinases, and metabolic enzymes. For instance, the carbohydrazide moiety is a common feature in inhibitors of metalloproteases, where it can coordinate with the active site metal ion. Studies on similar heterocyclic compounds have demonstrated inhibition of enzymes like tyrosinase, providing a precedent for investigating the enzyme inhibitory profile of this compound. nih.gov Mechanistic studies, including kinetic analysis, would be crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to elucidate the specific interactions between the compound and its target enzyme.
Computational Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes
Computational docking is a powerful tool for predicting the binding affinity and orientation of a small molecule within the active site of a protein. nih.gov For this compound, molecular docking simulations can provide valuable insights into its potential biological activities by identifying likely protein targets and elucidating the molecular basis of its interactions.
In a typical docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The this compound molecule is then computationally placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.
This approach can be used to screen a wide range of potential protein targets, such as those involved in inflammation (e.g., COX-2) or mycobacterial survival (e.g., enzymes in the mycolic acid biosynthesis pathway). The results of these simulations can highlight key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For example, the hydrazide group would be expected to form hydrogen bonds with polar residues, while the furan and fluorophenoxy rings could engage in hydrophobic interactions with nonpolar residues in the binding site. nih.gov This information is invaluable for guiding the design of more potent and selective analogs.
Data Tables
Table 1: Potential Molecular Interactions of this compound
| Structural Moiety | Potential Interaction Type | Example Target Residues |
|---|---|---|
| Furan Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |
| 4-Fluorophenoxy Group | Hydrophobic, Halogen bonding | Leucine, Isoleucine, Valine |
Table 2: Investigational Research Areas and Rationale
| Research Area | Rationale | Potential Targets |
|---|---|---|
| Anti-inflammatory | Presence of furan and carbohydrazide motifs known for anti-inflammatory activity. | COX-1, COX-2, 5-LOX |
| Antitubercular | Hydrazide core is a known antitubercular pharmacophore. | InhA, KasA, Iron metabolism enzymes |
Future Research Directions and Advanced Applications of 5 4 Fluorophenoxy Methyl Furan 2 Carbohydrazide Chemistry
Development of Novel Synthetic Routes for Diverse Furan-Carbohydrazide Libraries
The advancement of research into 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide and its analogues is contingent upon the development of efficient and versatile synthetic methodologies. The creation of diverse compound libraries is essential for systematic screening and the establishment of structure-activity relationships (SAR). hilarispublisher.com Future synthetic research should focus on modular and high-throughput approaches.
Key strategies include leveraging modern catalytic systems to streamline the synthesis of the 2,5-disubstituted furan (B31954) core. researchgate.netresearchgate.net For instance, transition-metal-catalyzed cross-coupling reactions could enable the rapid diversification of the phenoxy component, allowing for the introduction of a wide array of substituents on the aromatic ring to probe electronic and steric effects. hilarispublisher.com Furthermore, developing novel routes from readily available biomass-derived precursors, such as 5-hydroxymethylfurfural (HMF), could provide a sustainable pathway to the core furan scaffold. ijabbr.comresearchgate.net
The final condensation step, which typically involves reacting a furan-2-carbohydrazide (B108491) intermediate with an aldehyde or ketone, is a prime candidate for optimization. peerj.comderpharmachemica.commdpi.com Microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields for this transformation. researchgate.net By creating a matrix of furan-carbohydrazide cores and various carbonyl compounds, large and diverse libraries of hydrazone derivatives can be efficiently generated for biological evaluation.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Employs a series of reactions to create a wide range of structurally diverse molecules from a common starting material. | Access to novel chemical space; high potential for discovering unique biological activities. | Complex reaction planning; potential for low yields in multi-step sequences. |
| Parallel Synthesis | Simultaneously performs a large number of reactions in separate vessels to quickly generate a library of related compounds. | High throughput; rapid generation of focused libraries for SAR studies. | Requires robust and high-yielding reactions; purification can be a bottleneck. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced safety and scalability; precise control over reaction parameters; potential for automation. | Initial setup costs; not all reaction types are easily adaptable. |
| Biocatalysis | Utilizes enzymes to perform specific chemical transformations. | High selectivity (chemo-, regio-, and stereoselectivity); environmentally friendly conditions. | Limited substrate scope for some enzymes; enzyme stability and cost. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and molecular design. nih.gov For the furan-carbohydrazide scaffold, these computational tools can accelerate the design-synthesize-test cycle significantly. Supervised learning models, such as random forests and neural networks, can be trained on existing data from furan derivatives to predict various properties, including biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Generative AI models represent a more advanced frontier. These algorithms can design entirely new molecules de novo by learning the underlying patterns from large chemical databases. nih.govnih.gov By providing the model with a desired set of properties—for example, high predicted binding affinity to a target enzyme and low predicted toxicity—generative models can propose novel furan-carbohydrazide derivatives that a human chemist might not have conceived. This approach can be used to explore new regions of chemical space and optimize lead compounds with greater efficiency. The power of these models is such that they can even be inverted to design for toxicity, highlighting the need for careful and ethical application. nih.gov
| AI/ML Technique | Application Area | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Activity Prediction | Predicting the biological activity of new analogues based on their chemical structure. |
| Molecular Docking and Scoring | Binding Mode Analysis | Simulating the interaction of compounds with a biological target to predict binding affinity and orientation. |
| Generative Adversarial Networks (GANs) | De Novo Design | Generating novel molecular structures with optimized, user-defined properties. |
| Natural Language Processing (NLP) | Literature Mining | Automated extraction of chemical and biological data from scientific literature to build larger datasets for model training. |
Exploration of this compound in Materials Science Research
While primarily investigated for biological activity, the structural features of this compound suggest potential applications in materials science. The conjugated furan system, combined with the polar carbohydrazide (B1668358) group and the fluorinated aromatic ring, could give rise to interesting photophysical or electronic properties.
Research has shown that some furan-2-carbohydrazide derivatives can exhibit nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. rsc.org Future work could involve synthesizing the target compound and its derivatives to systematically study their NLO characteristics. Furthermore, the furan ring itself is a well-known building block for creating novel polymers and resins. ijabbr.com The carbohydrazide moiety could serve as a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials with tailored properties, such as altered hydrophobicity or specific binding capabilities. The presence of the fluorine atom could also enhance thermal stability and influence the electronic properties of resulting materials.
Advanced Mechanistic Studies using Biophysical Techniques to Probe Molecular Interactions
A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. A suite of advanced biophysical techniques can provide detailed, quantitative insights into these molecular interactions at an atomic level. biophysics.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). frontiersin.org
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method for studying the kinetics of molecular interactions. nih.gov By immobilizing a target protein on a sensor chip, one can measure the association (kon) and dissociation (koff) rate constants of the compound, providing valuable information about the binding dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the compound-target complex in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein, mapping the binding epitope.
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be used to determine binding affinities. Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can measure distances within a biomolecular complex, revealing conformational changes induced by the compound. frontiersin.org
| Technique | Primary Information Obtained | Key Research Question Answered |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | What are the thermodynamic driving forces of the interaction? |
| Surface Plasmon Resonance (SPR) | Association/Dissociation Kinetics (kon/koff) | How quickly does the compound bind and release from its target? |
| NMR Spectroscopy | Atomic-level structural details of the interaction | Which specific atoms are involved in the binding interface? |
| Differential Scanning Fluorimetry (DSF) | Protein thermal stability (Tm) shifts | Does the compound bind to and stabilize the target protein? |
Collaborative Research Opportunities in Complex Furan-Carbohydrazide Systems
The multifaceted research directions outlined above underscore the need for a highly collaborative and interdisciplinary approach. The complexity of modern chemical biology and materials science necessitates the integration of diverse expertise.
Future progress will depend on forming synergistic partnerships:
Synthetic and Medicinal Chemists to design and execute novel synthetic routes for library generation. hilarispublisher.com
Computational Chemists and Data Scientists to apply AI/ML models for predictive modeling and de novo design. nih.gov
Biophysicists and Structural Biologists to perform detailed mechanistic studies and elucidate the molecular basis of action. biophysics.org
Materials Scientists and Engineers to explore the non-biological applications of these compounds in advanced materials.
Pharmacologists and Cell Biologists to conduct in-depth biological evaluations of the most promising compounds.
Such collaborative networks, often spanning academia and industry, are essential for translating fundamental chemical discoveries into tangible applications, whether as new therapeutic agents or as novel functional materials.
Q & A
Basic: What are the established synthetic routes for 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide?
The synthesis typically involves two key steps: (1) functionalization of the furan ring and (2) hydrazide formation. A modified method from Xu et al. (2017) can be adapted, where 2-(furan-2-yl)quinoline-4-carbohydrazide derivatives are synthesized via condensation of furan-2-carboxylic acid derivatives with hydrazine hydrate under reflux in ethanol . For the phenoxy-methyl substituent, nucleophilic substitution between 4-fluorophenol and a bromomethyl-furan intermediate (e.g., 5-(bromomethyl)furan-2-carboxylate) in the presence of a base like K₂CO₃ is recommended . Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C).
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the (4-fluorophenoxy)methyl and carbohydrazide moieties. The fluorophenyl group shows characteristic splitting patterns in ¹H NMR (e.g., para-substitution: two doublets at δ ~6.8–7.2 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (calculated m/z: 280.26 g/mol for C₁₂H₁₁FN₂O₃).
- FT-IR: Confirms N–H stretches (3200–3350 cm⁻¹ for hydrazide) and C=O vibrations (~1650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Comparative studies on analogs (e.g., 4-chloro or 3-trifluoromethyl substitutions) reveal that electron-withdrawing groups (e.g., 4-F) enhance antimicrobial and anti-inflammatory activity due to increased electrophilicity of the carbohydrazide group, facilitating target binding . For example:
Advanced: What strategies address low yields in the hydrazide formation step?
Low yields (~40–50%) often arise from side reactions during hydrazide coupling. Methodological improvements include:
- Protecting group chemistry: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) to prevent undesired nucleophilic attacks .
- Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 12 hrs conventional) and improves yield (75–80%) by enhancing reaction kinetics .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves absorb byproducts (e.g., H₂O) .
Advanced: How can computational methods resolve contradictions in biological activity data?
Discrepancies in reported IC₅₀ values (e.g., varying by >10 μM across studies) may stem from differences in assay conditions or impurity profiles. Computational approaches include:
- Molecular docking: Predict binding affinities to targets like COX-2 or bacterial enoyl-ACP reductase. For example, the fluorophenoxy group shows strong π-π stacking with COX-2’s Tyr355 .
- QSAR modeling: Relate substituent properties (e.g., Hammett σ values) to bioactivity. A QSAR model for analogs showed R² = 0.89 between logP and antifungal activity .
- Reaction path searching (ICReDD): Quantum chemical calculations identify optimal synthetic pathways, reducing trial-and-error experimentation .
Advanced: What mechanistic insights explain its antioxidant vs. cytotoxic duality?
The compound exhibits concentration-dependent duality : antioxidant at low doses (scavenging ROS via hydrazide’s NH–NH₂ group) but cytotoxic at higher doses (inducing apoptosis via mitochondrial membrane depolarization). Key evidence:
- Fluorophenoxy moiety enhances membrane permeability, increasing intracellular accumulation .
- Electron paramagnetic resonance (EPR) confirms ROS scavenging (↓ DPPH signal by 60% at 50 μM) .
- Flow cytometry reveals G0/G1 cell cycle arrest in cancer cells at 100 μM, linked to p53 upregulation .
Advanced: How to optimize regioselectivity in furan functionalization?
Undesired byproducts (e.g., 3-substituted furans) occur due to furan’s inherent reactivity. Strategies include:
- Directed ortho-metalation: Use directing groups (e.g., trimethylsilyl) to favor substitution at the 5-position .
- Cross-coupling catalysis: Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively introduces the (4-fluorophenoxy)methyl group .
- Solvent effects: Non-polar solvents (toluene) favor kinetic control, reducing isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
